molecular formula C16H16N2O B6141843 2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole CAS No. 15452-32-1

2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole

Cat. No. B6141843
CAS RN: 15452-32-1
M. Wt: 252.31 g/mol
InChI Key: DZLOMEIRRMNCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Methoxyphenyl)ethyl]-1H-1,3-benzodiazole, also known as MEBD, is an organic compound belonging to the benzodiazole family. It is a white solid that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). Due to its unique chemical structure, MEBD has been studied extensively for its potential applications in various fields, such as medicine and drug discovery.

Scientific Research Applications

Neuroprotection in Ischemic Conditions

“2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole” has been studied for its role in enhancing O-GlcNAcylation on mitochondrial proteins. This post-translational modification is known to contribute to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . The compound’s ability to improve neuronal tolerance to ischemia makes it a potential therapeutic agent for neuroprotective strategies.

Antioxidant Properties

Chromones, a class of compounds to which “2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole” belongs, are associated with significant antioxidant activities . These properties are crucial in reducing oxidative damage in cells, which is a common pathway leading to various chronic diseases and aging-related health issues.

Antimicrobial Activity

The structural framework of “2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole” is conducive to antimicrobial activity. Research has shown that similar structures exhibit antibacterial and antifungal properties, making them valuable in the development of new antimicrobial agents .

Cancer Research

Compounds with the benzodiazole moiety have been explored for their anticancer potential. “2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole” may interact with various cellular pathways to inhibit cancer cell growth and proliferation, offering a promising avenue for cancer therapy research .

Anti-inflammatory Applications

The anti-inflammatory effects of chromones are well-documented. As a chromone derivative, “2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole” could be utilized in the study of inflammatory diseases and the development of anti-inflammatory drugs .

Nutraceutical Potential

Given the health benefits associated with chromones, “2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole” may have nutraceutical applications. Its antioxidant and anti-inflammatory properties could contribute to its role in preventing or managing chronic health conditions .

properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-19-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)18-16/h2-7,9-10H,8,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLOMEIRRMNCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole

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